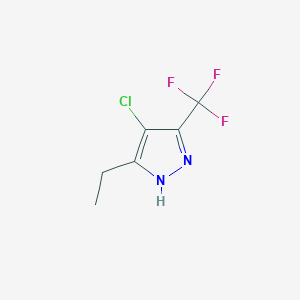

1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-

Description

BenchChem offers high-quality 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHOQLFXRQWBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties, Structure, and Therapeutic Potential of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound associated with CAS number 119082-84-1 did not yield conclusive identification in public databases. This suggests the number may be inaccurate or assigned to a compound not widely documented. However, the provided chemical name, 1-[4-[2-(1-Benzofuran-3-yl)ethoxy]phenyl]ethanone , belongs to the well-established and therapeutically significant class of benzofuran derivatives . This guide will, therefore, provide a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of the benzofuran scaffold, offering a robust framework for understanding the potential of novel derivatives such as the one specified.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound resulting from the fusion of a benzene ring and a furan ring, is a privileged scaffold in drug discovery.[1][2][3] This structural motif is prevalent in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[1][3] The inherent physicochemical properties and the synthetic tractability of the benzofuran nucleus have made it a focal point for medicinal chemists aiming to develop novel therapeutic agents.[1] The diverse biological activities attributed to benzofuran derivatives include anticancer, antibacterial, antiviral, antioxidant, and neuroprotective properties.[1][3][4][5][6]

The versatility of the benzofuran ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the core chemical characteristics, synthetic strategies, and key biological applications of this important class of compounds, providing a foundational understanding for researchers engaged in the development of novel benzofuran-based therapeutics.

PART 1: Core Chemical Properties and Structural Features

The fundamental structure of benzofuran consists of a bicyclic system with the molecular formula C₈H₆O. The numbering of the atoms in the ring system is crucial for the unambiguous naming of its derivatives.

Structural Representation of the Benzofuran Core

Caption: Numbering of the benzofuran scaffold.

Physicochemical Properties of Representative Benzofuran Derivatives

The physicochemical properties of benzofuran derivatives can be significantly modulated by the nature and position of their substituents. These properties are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Representative Value (Example: 2-Arylbenzofuran) | Significance in Drug Development |

| Molecular Weight | 200 - 500 g/mol | Influences solubility, permeability, and diffusion. |

| LogP | 2 - 5 | A measure of lipophilicity, affecting membrane permeability and protein binding. |

| Hydrogen Bond Donors/Acceptors | Varies with substitution | Crucial for target binding and solubility. |

| Polar Surface Area (PSA) | Varies with substitution | Affects membrane permeability and oral bioavailability. |

Note: The values in this table are illustrative for a generic 2-arylbenzofuran and will vary depending on the specific substituents.

PART 2: Synthesis of the Benzofuran Scaffold

A variety of synthetic methods have been developed to construct the benzofuran ring system, allowing for the creation of a diverse library of derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

One common and versatile method for the synthesis of substituted benzofurans involves the reaction of an o-hydroxyacetophenone with a halo-compound, followed by cyclization.[4]

Caption: A general synthetic route to benzofuran derivatives.[4]

Experimental Protocol: Synthesis of a 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivative[4]

This protocol is a representative example of the synthesis of a benzofuran derivative.

Step 1: Synthesis of the Starting Benzofuran

-

To a solution of an appropriately substituted o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (30 mL), add potassium carbonate (K₂CO₃, 33.2 mmol).

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

After cooling, filter the solid and evaporate the solvent from the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.

Step 2: Bromination of the Benzofuran Derivative

-

Dissolve the benzofuran derivative from Step 1 in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under light irradiation until the reaction is complete.

-

Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.

-

Purify the resulting bromomethyl derivative by column chromatography.

PART 3: Biological Activities and Therapeutic Potential

Benzofuran derivatives have emerged as promising candidates in various therapeutic areas due to their diverse biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzofuran derivatives.[1][2][4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[4][5]

Mechanism of Action:

Many anticancer benzofuran derivatives exert their effects through the induction of apoptosis (programmed cell death).[4][5] This is often mediated by the intrinsic mitochondrial pathway, involving the release of pro-apoptotic factors.

Caption: Simplified mitochondrial apoptosis pathway induced by some benzofuran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [4]

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Activity

Certain benzofuran derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[6] Some derivatives have been found to act in collaboration with growth factors like Insulin-Like Growth Factor 1 (IGF-1) to enhance neuronal survival.[6]

Antibacterial Activity

The benzofuran scaffold has also been explored for the development of new antibacterial agents.[1][4] Some derivatives have shown activity against various bacterial strains.

PART 4: Future Perspectives and Drug Development

The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzofuran derivatives for specific biological targets.[2]

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

-

Pharmacokinetic Profiling: To improve the drug-like properties of lead compounds for in vivo efficacy.

-

Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse benzofuran derivatives.[7]

Conclusion

While the specific compound 1-[4-[2-(1-Benzofuran-3-yl)ethoxy]phenyl]ethanone associated with the queried CAS number remains to be fully characterized in the public domain, the foundational benzofuran scaffold to which it belongs holds immense promise in medicinal chemistry. The extensive research into the synthesis and biological evaluation of benzofuran derivatives has established this class of compounds as a rich source of potential drug candidates for a variety of diseases. This guide provides a comprehensive overview of the key chemical and biological aspects of benzofuran derivatives, intended to empower researchers in their quest to develop the next generation of innovative therapeutics.

References

- Ethanone, 1-(4-methoxy-5-benzofuranyl)-. LookChem. Accessed February 23, 2026.

- Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.

- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone. Sigma-Aldrich. Accessed February 23, 2026.

- 1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone. BLDpharm. Accessed February 23, 2026.

- Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Published August 27, 2019.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Published February 7, 2024.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Published February 7, 2024.

- 1-Benzofuran-2-yl(oxan-3-yl)methanone. PubChem. Accessed February 23, 2026.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Accessed February 23, 2026.

- Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. Accessed February 23, 2026.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. Published February 7, 2024.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Published October 14, 2025.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Accessed February 23, 2026.

- Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. Accessed February 23, 2026.

- 1-(4-(4-HYDROXY-1,4-DIHYDRO-1,2,4-BENZOTRIAZIN-3-YL)PHENYL)ETHANONE. Sigma-Aldrich. Accessed February 23, 2026.

- Synthetic method of benzofuran-2(3H)-one.

- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. Published October 18, 2019.

- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. PubMed. Published May 26, 2016.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Physical properties of 3,4,5-trisubstituted pyrazoles

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trisubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their synthetic versatility allows for extensive substitution, with 3,4,5-trisubstituted derivatives offering a unique three-dimensional space for molecular design. This guide provides an in-depth exploration of the core physical properties of these compounds, moving beyond simple data reporting to explain the causal relationships between molecular structure and observable characteristics. We will examine how melting point, solubility, pKa, and lipophilicity are dictated by the nature of substituents at the 3, 4, and 5 positions. Furthermore, this paper details the key spectroscopic fingerprints (NMR, IR, UV-Vis, MS) essential for structural elucidation and confirmation. By synthesizing this technical data with field-proven insights, this guide aims to empower researchers to rationally design and characterize novel 3,4,5-trisubstituted pyrazoles with optimized properties for applications ranging from targeted therapeutics to advanced materials.[1][3]

The Pyrazole Core: A Privileged Scaffold

The pyrazole ring is a prominent feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, highlighting its significance in drug discovery.[2] Its importance stems from its unique combination of features:

-

Aromaticity: The ring system is aromatic, conferring stability.

-

Hydrogen Bonding: The N-H group (in N-unsubstituted pyrazoles) can act as a hydrogen bond donor, while the sp2-hybridized nitrogen acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1][4]

-

Tautomerism: Unsubstituted N-1 pyrazoles exist in a tautomeric equilibrium, which can influence their reactivity and interaction with their environment.[5][6]

-

Modularity: The C-3, C-4, and C-5 positions are amenable to a wide variety of synthetic modifications, allowing for precise tuning of the molecule's properties.[7][8]

This guide focuses specifically on 3,4,5-trisubstituted pyrazoles, where the full substitution of the carbon framework eliminates the C-H protons of the parent ring, offering a distinct and highly tunable chemical entity.

Caption: General scaffold of a 3,4,5-trisubstituted 1H-pyrazole.

Core Physical Properties and Their Determinants

The physical properties of a molecule are paramount as they govern its behavior from the reaction flask to its ultimate application, be it in a biological system or a material matrix. For drug candidates, these properties directly impact their Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. For 3,4,5-trisubstituted pyrazoles, the melting point is influenced by:

-

Intermolecular Forces: The ability to form hydrogen bonds is a primary determinant.[5] Substituents at R3, R4, or R5 that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., carbonyls, nitro groups) will significantly increase the melting point by strengthening the crystal lattice. The N-H of the pyrazole ring itself is a key contributor to hydrogen bonding, leading to higher melting points in N-unsubstituted pyrazoles compared to their N-alkylated counterparts.[5]

-

Molecular Weight and Symmetry: Generally, an increase in molecular weight leads to stronger van der Waals forces and a higher melting point. Molecular symmetry can also play a crucial role; highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

-

Substituent Nature: Bulky substituents (e.g., tert-butyl) can disrupt efficient crystal packing, potentially lowering the melting point compared to planar groups (e.g., phenyl) that may facilitate pi-stacking interactions.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly affects bioavailability.[9] Poor aqueous solubility is a common hurdle in the development of new chemical entities. Key factors include:

-

Polarity and Hydrogen Bonding: The principle of "like dissolves like" is central. Increasing the polarity of the substituents (e.g., adding hydroxyls, amides, or carboxylic acids) enhances aqueous solubility. The pyrazole nitrogens contribute to the molecule's overall polarity and ability to interact with water.

-

Lipophilicity: As the lipophilicity (oil-loving nature) of the substituents increases (e.g., long alkyl chains, multiple aromatic rings), the aqueous solubility decreases.[9]

-

Crystal Lattice Energy: A very high melting point often correlates with low solubility. The strong intermolecular forces that hold the crystal together must be overcome by solvent-solute interactions, which requires a significant amount of energy.[9]

-

pH: For pyrazoles with ionizable groups (e.g., carboxylic acids or basic amines), solubility is highly pH-dependent.[9] The pyrazole ring itself is a weak base.[5][10]

Acidity/Basicity (pKa)

The pyrazole ring is amphoteric; the pyrrole-like nitrogen (N-1) is weakly acidic, while the pyridine-like nitrogen (N-2) is weakly basic.[4][10] The pKa is a measure of this acidity/basicity and is heavily influenced by the electronic properties of the substituents at C3, C4, and C5.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or -CF3 decrease the electron density of the ring. This makes the N-1 proton more acidic (lowers the pKa of the conjugate acid) and the N-2 nitrogen less basic.

-

Electron-Donating Groups (EDGs): Substituents like -CH3, -OCH3, or -NH2 increase the electron density of the ring. This makes the N-1 proton less acidic and the N-2 nitrogen more basic (increases the pKa).[10][11]

Understanding the pKa is critical for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and for designing effective salt forms to improve solubility and stability.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is expressed as the logarithm of the partition coefficient (LogP). It is one of the most important physicochemical parameters in drug design.

-

ADME Correlation: LogP values are strongly correlated with absorption, membrane permeability, plasma protein binding, and metabolic clearance.[12] A LogP value that is too high can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity. A value that is too low may result in poor membrane permeability and absorption.[12][13]

-

Substituent Contribution: Each substituent contributes to the overall LogP. Adding hydrophobic fragments (e.g., phenyl, alkyl chains, halogens) increases the LogP, while adding polar fragments (e.g., -OH, -COOH) decreases it. The pyrazole core itself is significantly less lipophilic than a benzene ring, making it a useful bioisostere to reduce lipophilicity while maintaining necessary structural features.[6]

Table 1: Physicochemical Properties of Exemplary Trisubstituted Pyrazoles

| Compound ID | R3 Substituent | R4 Substituent | R5 Substituent | Molecular Weight ( g/mol ) | Calculated LogP | Notes |

| Ex-1 | Phenyl | Bromo | Methyl | 237.10 | 3.25 | Represents a moderately lipophilic scaffold. |

| Ex-2 | 4-Fluorophenyl | H | Phenyl | 238.26 | 3.62 | Introduction of a second phenyl ring increases LogP.[12] |

| Ex-3 | 4-Aminophenyl | Bromo | Methyl | 252.11 | 2.80 | The amino group adds polarity, reducing the LogP compared to Ex-1. |

| Ex-4 | Phenyl | Nitro | Methyl | 217.21 | 1.84 | The nitro group significantly increases polarity and reduces LogP.[12] |

Note: LogP values are estimations and can vary based on the calculation method and experimental conditions.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. 3,4,5-trisubstituted pyrazoles exhibit characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In 1H-pyrazoles, the N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.[14] The chemical shifts of the protons on the R3, R4, and R5 substituents will be influenced by their position on the pyrazole ring and the electronic nature of the other substituents.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. C3 and C5 typically resonate in the range of 130-150 ppm, while C4 is generally found more upfield, around 105-120 ppm. The specific shifts are sensitive to substituent effects, a phenomenon that can be used to confirm regiochemistry.[15] In cases of N-H tautomerism, broad signals for C3 and C5 may be observed due to rapid exchange, unless the experiment is performed at low temperature.[11][15]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretch: For N-unsubstituted pyrazoles, a characteristic stretching vibration appears in the region of 3100-3500 cm⁻¹. This band can be broad if hydrogen bonding is present in the solid state.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations, including C=N and C=C bonds of the pyrazole core, typically appear in the 1400-1600 cm⁻¹ region.[16]

-

Substituent Vibrations: Other strong bands will correspond to the functional groups of the R3, R4, and R5 substituents, such as C=O stretches (~1650-1750 cm⁻¹), -NO₂ stretches (~1550 and 1350 cm⁻¹), or -C≡N stretches (~2200-2250 cm⁻¹).[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole derivatives typically exhibit strong absorption bands in the UV region, generally between 200-400 nm.[18][19] The exact position (λ_max) and intensity of these absorptions are dependent on the nature of the substituents and the extent of the conjugated π-system. The presence of auxochromic groups (like -OH, -NH₂) or extending conjugation (like adding phenyl rings) will typically cause a bathochromic (red) shift to longer wavelengths.[18][20]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is typically observed and confirms the molecular weight of the synthesized pyrazole. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[12]

-

Fragmentation: The fragmentation of the pyrazole ring is a complex process that depends heavily on the substituents.[21] Common fragmentation pathways for the pyrazole core can involve the loss of N₂ or HCN.[22][23] The fragmentation of the R3, R4, and R5 groups will also produce characteristic ions, aiding in the structural elucidation.[21][23]

The Interplay of Physical Properties and Drug Development

The journey of a molecule from a lab curiosity to a therapeutic agent is dictated by its physicochemical properties. The concepts discussed above are not abstract; they have profound, real-world consequences in drug development.

Caption: Relationship between core physical properties and ADME profile.

-

Absorption: For oral drugs, a compound must first dissolve in the gastrointestinal fluid (requiring solubility ) and then pass through the gut wall into the bloodstream (requiring adequate lipophilicity ). The pKa will determine the charge state of the molecule at different pH values in the gut, which in turn affects both solubility and permeability.

-

Distribution: Once in the bloodstream, the drug is distributed throughout the body. Lipophilicity plays a major role here, influencing how much the drug binds to plasma proteins and whether it can cross critical barriers like the blood-brain barrier.[3]

-

Metabolism: The body's enzymes work to break down foreign compounds. Highly lipophilic compounds are often more readily metabolized by liver enzymes (e.g., Cytochrome P450s). The chemical nature of the substituents determines the sites of metabolic attack.

-

Excretion: Finally, the drug and its metabolites must be cleared from the body, typically via the kidneys. This process is more efficient for polar, water-soluble compounds.

Therefore, the rational design of 3,4,5-trisubstituted pyrazoles involves a delicate balancing act. A medicinal chemist must carefully select substituents to achieve the desired biological activity while simultaneously optimizing the physical properties to create a viable drug candidate with a favorable ADME profile.

Experimental Methodologies

Accurate and reproducible data is the bedrock of scientific integrity. The following section outlines standard, self-validating protocols for determining the key properties discussed.

Protocol: Determination of Melting Point

-

Objective: To determine the temperature range over which the solid-phase compound transitions to a liquid.

-

Methodology (Capillary Method):

-

Ensure the pyrazole sample is crystalline and thoroughly dry.

-

Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1-T2. A sharp range (<2 °C) is indicative of high purity.

-

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

-

Objective: To measure the equilibrium partitioning of the pyrazole derivative between n-octanol and water.

-

Methodology (OECD Guideline 107):

-

Prepare a stock solution of the pyrazole derivative in n-octanol that has been pre-saturated with water.

-

In a separatory funnel or glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of water that has been pre-saturated with n-octanol (typically a 1:1 or 2:1 volume ratio).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from minutes to several hours). Centrifugation is required to fully separate the phases.

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of the pyrazole derivative in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[24]

-

Calculate the partition coefficient, P = [Concentration]_octanol / [Concentration]_aqueous.

-

The final value is expressed as LogP. The experiment should be repeated at least in triplicate.

-

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol: Acquisition of Spectroscopic Data

-

Objective: To obtain NMR, IR, and MS data for structural confirmation.

-

Methodology:

-

NMR: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

IR: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).[22] Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire the spectrum to determine the mass of the molecular ion and analyze the fragmentation pattern.[22][23]

-

Conclusion

The 3,4,5-trisubstituted pyrazole scaffold offers vast potential for the development of novel molecules with tailored functionalities. A deep, mechanistic understanding of their physical properties is not merely an academic exercise but a critical prerequisite for successful application, particularly in the demanding field of drug discovery. By carefully selecting substituents, researchers can modulate melting point, solubility, pKa, and lipophilicity to optimize a molecule's performance. This guide has provided the foundational principles, practical data, and validated experimental protocols to empower scientists to harness the full potential of this versatile chemical class. The synergy between synthetic design, physical property characterization, and application-oriented goals will continue to drive innovation in this exciting area of chemical science.

References

- One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). Organic Letters.

- A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2008). The Journal of Organic Chemistry.

- A simple, modular method for the synthesis of 3,4,5-trisubstituted pyrazoles. (2008). PubMed.

- One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. (2015). PubMed.

- Synthesis of 3,4,5‐trisubstituted pyrazoles; Reaction Conditions.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.

- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.

- Investigation of the Lipophilicity of Antiphlogistic Pyrazole Derivatives: Relationships Between Log Kw and Log P Values of 5-Ar. (1991). Drug Development and Industrial Pharmacy.

- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Journal of Heterocyclic Chemistry.

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

- Dealing with poor solubility of pyrazole deriv

- Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). PubMed.

- Application Notes and Protocols for the Quantific

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry.

- UV-Vis absorption and normalised emission spectra of the pyrazole... (2015).

- Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025).

- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI.

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.

- Mass spectrometric study of some pyrazoline derivatives.

- UV–Vis spectra of compounds 11a – 11k.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC.

- Recent progress in chemosensors based on pyrazole deriv

- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in...

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)

- Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. (2020). PubMed.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). Journal of the Iranian Chemical Society.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Pyrazole | 288-13-1. ChemicalBook.

- (PDF) Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on 2,3-Dienoates with a Pyrrolidinedione Fragment. (2025).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.

- Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). Semantic Scholar.

- On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). MDPI.

- Studies in nitrosopyrazoles. Part 2.1 Solution and solid-state NMR studies of 3,5-disubstituted and 1,3,5-trisubstituted-4-nitrosopyrazoles. Crystal structures of 1,3,5-trimethyl-4-nitrosopyrazole and 3,5-di-tert-butyl-4-nitrosopyrazole. RSC Publishing.

- Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). International Journal of Engineering Technology and Management.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).

Sources

- 1. rroij.com [rroij.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A simple, modular method for the synthesis of 3,4,5-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. connectjournals.com [connectjournals.com]

- 17. visnav.in [visnav.in]

- 18. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties [mdpi.com]

- 19. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. asianpubs.org [asianpubs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Pyrazole Synthesis via Cyclocondensation of Hydrazine with β-Diketones

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the Knorr pyrazole synthesis, a foundational and versatile method for synthesizing the pyrazole scaffold through the cyclocondensation of hydrazines with β-dicarbonyl compounds. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, offer field-proven troubleshooting advice, and highlight the critical safety considerations for handling reagents like hydrazine. The significance of this synthesis in medicinal chemistry is underscored by its application in the industrial-scale production of prominent pharmaceuticals.

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique structural and electronic properties allow it to participate in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[1] Consequently, pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, antimicrobial, and anticonvulsant properties.[1][2][3]

Prominent drugs such as the anti-inflammatory agent Celecoxib are built around a pyrazole core, demonstrating the therapeutic and commercial significance of this heterocycle.[4][5] The most direct and classical method for constructing this vital chemical motif is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[6][7] This reaction involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative.[6][8] Its enduring appeal lies in its reliability, high yields, and the ready availability of starting materials, making it a cornerstone reaction in heterocyclic chemistry.[9]

The Chemistry: Mechanism and Strategic Considerations

The Knorr synthesis is a robust cyclocondensation reaction that proceeds by the loss of two molecules of water to form the stable, aromatic pyrazole ring.[9] Understanding the mechanism is paramount for optimizing reaction conditions and controlling the final product structure, especially when dealing with unsymmetrical substrates.

The Reaction Mechanism

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the β-diketone.[10] The choice of which carbonyl is attacked first can be influenced by steric and electronic factors, which becomes critical for regioselectivity. The reaction proceeds through the following key steps:

-

Initial Nucleophilic Attack & Dehydration: One nitrogen atom of the hydrazine attacks a carbonyl group of the 1,3-diketone. This is often the more electrophilic (less sterically hindered) carbonyl. This is followed by dehydration to form a hydrazone intermediate.[9][11]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[9]

-

Final Dehydration: A second dehydration event occurs, leading to the formation of the double bond within the ring and resulting in the stable, aromatic pyrazole product.[10]

Caption: Generalized Reaction Mechanism for Pyrazole Synthesis.

Controlling Regioselectivity

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the formation of two different regioisomers is possible.[12] This is a significant challenge in pharmaceutical synthesis where a single isomer is required. For example, in the synthesis of Celecoxib, the reaction between 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and (4-sulfamoylphenyl)hydrazine must be controlled to produce the desired 1,5-diarylpyrazole regioisomer.[13][14]

Key factors influencing regioselectivity include:

-

Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[14]

-

Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

-

Reaction Conditions (pH): The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acidic catalysis is common, but basic conditions can also be employed to favor a specific isomer.[15] In the case of Celecoxib synthesis, the preferential attack on the trifluoromethyl acyl carbonyl leads to the desired product.[14]

Experimental Protocols & Methodologies

The following sections provide a general protocol that can be adapted for various substrates, along with a specific example and a troubleshooting guide.

General Laboratory Protocol for Pyrazole Synthesis

This protocol outlines a standard procedure for the synthesis of a pyrazole from a 1,3-diketone and a hydrazine derivative.

Materials & Equipment:

-

Reactants: 1,3-Diketone (1.0 eq), Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0 - 1.2 eq).

-

Solvent: Ethanol, methanol, or glacial acetic acid.

-

Catalyst (Optional): A few drops of a strong acid (e.g., HCl, H₂SO₄) or glacial acetic acid can be used.[10]

-

Apparatus: Round-bottom flask, condenser, magnetic stirrer/hotplate, equipment for Thin Layer Chromatography (TLC), filtration apparatus (Büchner funnel), and rotary evaporator.

Sources

- 1. rroij.com [rroij.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. royal-chem.com [royal-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. name-reaction.com [name-reaction.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Reagents for Electrophilic Halogenation of the Pyrazole Ring at the C4 Position: A Detailed Guide for Researchers

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities.[1] The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these compounds. Among the various functionalization strategies, electrophilic halogenation at the C4 position stands out as a critical transformation. The introduction of a halogen atom at this position not only influences the biological activity but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the reagents and protocols for the selective electrophilic halogenation of the pyrazole ring at the C4 position, underpinned by mechanistic insights and practical considerations for laboratory application.

The Scientific Foundation: Electrophilic Aromatic Substitution in Pyrazoles

The pyrazole ring is an electron-rich heteroaromatic system, rendering it susceptible to electrophilic substitution.[1][3] The regioselectivity of this reaction is dictated by the electronic distribution within the ring. The C4 position is the most electron-rich and sterically accessible site, making it the kinetically and thermodynamically favored position for electrophilic attack.[1] The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[1][4]

The reactivity of the pyrazole ring towards electrophilic substitution is significantly influenced by the nature of the substituents on the ring. Electron-donating groups (EDGs) enhance the electron density of the ring, facilitating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect, often necessitating harsher reaction conditions.[3]

Visualizing the Core Mechanism

Caption: General mechanism of electrophilic halogenation at the C4 position of the pyrazole ring.

C4-Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the C4 position of the pyrazole ring can be achieved using a variety of chlorinating agents. The choice of reagent often depends on the substrate's reactivity and the desired reaction conditions.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a mild and versatile reagent for the chlorination of a wide range of aromatic and heteroaromatic compounds, including pyrazoles.[4][5] It acts as a source of an electrophilic chlorine atom, and the reaction typically proceeds under neutral or acidic conditions.

Mechanism Insight: The succinimide moiety polarizes the N-Cl bond, making the chlorine atom electrophilic. In the presence of an acid catalyst, the electrophilicity of the chlorine is further enhanced.[4]

Protocol 1: General Procedure for C4-Chlorination using NCS

-

Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).

-

Reagent Addition: Add N-chlorosuccinimide (1.1 mmol, 1.1 equivalents) to the solution. For less reactive substrates, a catalytic amount of a protic acid (e.g., acetic acid) can be added.

-

Reaction: Stir the mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid is a cost-effective and efficient chlorinating agent.[5][6] It has been successfully employed for the chlorination of pyrazoles, particularly in solvent-free mechanochemical methods, which offer environmental benefits.[6]

Protocol 2: Mechanochemical C4-Chlorination using TCCA [6]

-

Mixing: In a ball-milling vial, combine the pyrazole substrate (1.0 mmol) and trichloroisocyanuric acid (0.4 mmol, providing 1.2 equivalents of active chlorine).

-

Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (typically 30-60 minutes), or until the reaction is complete as monitored by TLC.

-

Work-up: After milling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and filter to remove any insoluble byproducts.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| NCS | Acetonitrile or CH2Cl2, RT to reflux | Mild, good selectivity | May require acid catalyst for deactivated pyrazoles |

| TCCA | Solvent-free (ball milling) or in solvent | High atom economy, cost-effective, "green" | Can be highly reactive |

| Cl2 gas | CH2Cl2 or CCl4, 0-40 °C[7] | Inexpensive | Gaseous, toxic, can lead to over-chlorination |

C4-Bromination of the Pyrazole Ring

Brominated pyrazoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. Several reagents are available for the selective bromination of the C4 position.

N-Bromosuccinimide (NBS)

Similar to its chloro-analogue, N-bromosuccinimide is a widely used reagent for the electrophilic bromination of pyrazoles.[8][9][10] It offers high selectivity for the C4 position under mild conditions.[8]

Mechanism Insight: NBS provides a source of electrophilic bromine. The reaction can proceed via an ionic mechanism, and in some cases, can be catalyzed to enhance reactivity.[9][10]

Protocol 3: General Procedure for C4-Bromination using NBS

-

Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent like chloroform, carbon tetrachloride, or water.[8][11]

-

Reagent Addition: Add N-bromosuccinimide (1.05 mmol, 1.05 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Molecular Bromine (Br₂)

Direct bromination with molecular bromine is a classical method, though it can sometimes lead to the formation of byproducts if not carefully controlled.[3]

Protocol 4: C4-Bromination using Molecular Bromine

-

Dissolution: Dissolve the pyrazole (1.0 mmol) in a suitable solvent such as chloroform or acetic acid (10 mL).

-

Reagent Addition: Slowly add a solution of bromine (1.0 mmol) in the same solvent dropwise to the pyrazole solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| NBS | CHCl3, CCl4, or H2O, RT | Mild, high selectivity, easy to handle | Can be less reactive for deactivated systems |

| Br2 | CHCl3 or Acetic Acid, 0 °C to RT | Readily available | Corrosive, can lead to polybromination |

C4-Iodination of the Pyrazole Ring

Iodinated pyrazoles are particularly useful for introducing molecular diversity through various cross-coupling reactions.[1][2] A range of iodinating agents have been developed for the selective C4-iodination of pyrazoles.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective reagent for the iodination of pyrazoles.[1][2] The reaction is often carried out in the presence of an acid catalyst to enhance the electrophilicity of the iodine.[2]

Mechanism Insight: NIS, in the presence of an acid, generates a more potent electrophilic iodine species, which then attacks the electron-rich C4 position of the pyrazole ring.[1]

Protocol 5: C4-Iodination using NIS in Acidic Media [1]

-

Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent like acetonitrile or dichloromethane (10 mL).

-

Reagent Addition: Add N-iodosuccinimide (1.1 mmol, 1.1 equivalents) followed by a catalytic amount of an acid (e.g., trifluoroacetic acid or sulfuric acid).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Iodine Monochloride (ICl)

Iodine monochloride is a powerful electrophilic iodinating agent that can be used for the C4-iodination of pyrazoles, particularly for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from their 5-hydroxy-4,5-dihydro-1H-pyrazole precursors.[12]

Protocol 6: ICl-Induced Dehydration/Iodination [12]

-

Suspension: To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).

-

Reagent Addition: To this stirred suspension, add iodine monochloride (3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with dichloromethane.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Other Iodinating Systems

Several other effective iodinating systems have been reported, including:

-

Iodine and Ceric Ammonium Nitrate (CAN): This system is effective for the regioselective iodination of various pyrazole derivatives.[2]

-

Iodine and Hydrogen Peroxide in Water: This method offers an environmentally friendly approach to the synthesis of 4-iodopyrazoles.[1][2]

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

| NIS/Acid | Acetonitrile or CH2Cl2, RT | Mild, good for sensitive substrates | Requires an acid catalyst |

| ICl | CH2Cl2, Li2CO3, RT | Highly reactive, good yields | Can be harsh for some substrates |

| I2/CAN | Acetonitrile, Reflux | Effective for various pyrazoles | Requires an oxidant |

| I2/H2O2 | Water, RT | "Green" and environmentally benign | Reaction times can be long |

Experimental Workflow Visualization

Caption: A generalized workflow for the electrophilic halogenation of pyrazoles.

Conclusion

The selective electrophilic halogenation of the pyrazole ring at the C4 position is a fundamental and enabling transformation in the synthesis of biologically active molecules and versatile synthetic intermediates. This guide has provided a detailed overview of the various reagents and protocols available for C4-chlorination, bromination, and iodination. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently and selectively introduce halogens onto the pyrazole scaffold, paving the way for the development of novel compounds with significant potential in drug discovery and materials science.

References

- An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem.

- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.

- Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society.

- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry.

- Electrophilic iodination: a gateway to high iodine compounds and energetic m

- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.

- Electrooxidation Is a Promising Approach to Functionaliz

- Part Ⅰ. P(Ⅲ)-Mediated Deoxygenative Geminal Electrophilic/Nucleophilic Additions of Pyrazoles to 1,2-Diketones Part Ⅱ. Study on Skeletal Editing through N-Chlorination-Induced Ring Contraction of 1,4-Bis(alkylsulfenyl)phthalazines and 3,6-Bis(methylsulfenyl)pyridazine. GIST Scholar.

- Electrooxidation Is a Promising Approach to Functionaliz

- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.

- reactions of phenyl-substituted heterocyclic compounds - 11.

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Pyrazole. SlideShare.

- A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole deriv

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal.

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.

- Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in W

- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.

- Bromination of pyrazole derivatives.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. Scientific Research Publishing.

- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.

- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin

- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.

- Determination of organic pharmaceuticals with N-bromosuccinimide. Part IV.

- Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulf

- Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.

- Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes.

- CAS 516-12-1: N-Iodosuccinimide. CymitQuimica.

- n-iodosuccinimide. Organic Syntheses.

- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.

- The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host. Dalton Transactions.

- Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Organic Letters.

- How does NBS work in organic chemistry?. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines [scirp.org]

- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

Application Notes & Protocols: The Strategic Use of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern agrochemicals.[1] Its remarkable chemical versatility and stability allow for extensive functionalization, making it a "privileged scaffold" in the discovery of novel active ingredients.[1][2] Pyrazole derivatives have been successfully commercialized as potent fungicides, herbicides, and insecticides, demonstrating their broad utility in safeguarding crop yields.[1][3][4]

Among the vast library of pyrazole-based building blocks, those incorporating fluorinated moieties, such as a trifluoromethyl (CF3) group, are of particular interest. The CF3 group often enhances the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, thereby amplifying its efficacy.[5][6]

This document serves as a technical guide for researchers and synthetic chemists on the application of a key intermediate: 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole . We will provide an in-depth look at its properties, detailed protocols for its conversion into advanced intermediates, and its subsequent use in the synthesis of pyrazole-amide agrochemicals, a class renowned for its high efficacy and novel modes of action.[2][7]

Physicochemical & Structural Properties

The precise substitution pattern of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole makes it a highly valuable precursor. For practical laboratory use, understanding its physical properties, along with those of its key derivatives, is essential.

Table 1: Physicochemical Data of Key Pyrazole Intermediates

| Property | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid |

|---|---|---|

| CAS Number | 127892-62-0 | 158668-22-5 |

| Molecular Formula | C₇H₉ClN₂O₂ | C₆H₇ClN₂O₂ |

| Molecular Weight | 188.61 g/mol | 174.59 g/mol |

| Appearance | White to light yellow powder/crystal | Data not readily available |

| Purity | >98.0% (GC) | Not specified |

| Melting Point | 162 - 166 °C | Data not readily available |

| Storage | Room Temperature, in a cool and dark place | Store in a cool, dry place |

Data compiled from supplier specifications.[8][9][10]

Figure 1: Chemical Structure of the Core Intermediate.

Core Synthetic Application: Pathway to Pyrazole-Amide Active Ingredients

The primary utility of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole is as a foundational element for constructing high-value pyrazole-amide pesticides. This class includes highly effective succinate dehydrogenase inhibitors (SDHIs) used as fungicides and ryanodine receptor (RyR) modulators used as insecticides.[1][11]

The synthetic strategy typically involves two key transformations:

-

Functionalization to a Carboxylic Acid Derivative: The pyrazole is first converted into its corresponding carboxylic acid or acid chloride at the 5-position. This step often includes N-alkylation (commonly N-methylation) which is crucial for tuning the biological activity of the final product.

-

Amide Coupling: The resulting pyrazole-5-carbonyl chloride is then coupled with a carefully selected aniline or other amine-containing fragment to form the final, biologically active amide.

The following protocols provide a detailed, step-by-step guide for these critical transformations.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

This protocol outlines a representative two-step synthesis of the key acid chloride intermediate from a commercially available precursor.

Causality and Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a classic and necessary step to facilitate the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing volatile byproducts (SO₂ and HCl) that are easily removed.[12]

Figure 2: General Synthetic Workflow.

Table 2: Materials & Reagents for Protocol 1

| Reagent | CAS No. | Supplier | Notes |

|---|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 | TCI, etc.[9] | Starting material |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Standard Supplier | Reagent grade, handle in fume hood |

| Toluene | 108-88-3 | Standard Supplier | Anhydrous |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Standard Supplier | Catalytic amount |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material) to the flask.

-

Reagent Addition: While stirring under a nitrogen atmosphere, carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is typically a light-yellow oil or low-melting solid and is often used in the next step without further purification.

Protocol 2: Synthesis of a Pyrazole-Amide via Amide Coupling

This protocol details the final amide bond formation, using the acid chloride from Protocol 1 and a representative amine.

Causality and Rationale: This step constructs the final active ingredient. The reaction couples the electrophilic acid chloride with a nucleophilic amine. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Table 3: Materials & Reagents for Protocol 2

| Reagent | CAS No. | Supplier | Notes |

|---|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | N/A | From Protocol 1 | Crude intermediate |

| 5-Amino-1,2,3-thiadiazole | 7551-99-7 | Standard Supplier | Example amine substrate[12] |

| Triethylamine (Et₃N) | 121-44-8 | Standard Supplier | Anhydrous, acts as a base |

| Dichloromethane (DCM) | 75-09-2 | Standard Supplier | Anhydrous |

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine substrate (e.g., 5-Amino-1,2,3-thiadiazole, 1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Chloride Addition: Dissolve the crude acid chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final pyrazole-amide.[13]

Analytical Characterization for Quality Control

Rigorous analytical control is paramount to ensure the identity, purity, and quality of the synthesized intermediates and final products.

Table 4: Typical Analytical Data for a Synthesized Pyrazole Derivative

| Test | Specification | Method | Rationale |

|---|---|---|---|

| Purity | ≥ 98% | HPLC | Quantifies the percentage of the desired compound. |

| Appearance | White to off-white solid | Visual | Basic quality check for gross impurities. |

| Melting Point | e.g., 116.9–119.8 °C | Capillary Melting Point | A narrow melting range indicates high purity. |

| ¹H NMR | Conforms to structure | NMR Spectroscopy | Confirms the chemical structure and proton environment.[13] |

| Mass Spectrometry | [M+Na]⁺ matches calculated value | HRMS (ESI) | Confirms the molecular weight and elemental composition.[13] |

Representative data adapted from literature values for similar compounds.[13]

Safety and Handling Precautions

Working with halogenated heterocyclic compounds and reactive reagents requires strict adherence to safety protocols.

-

Hazard Identification: The starting materials and intermediates may be harmful if swallowed, toxic in contact with skin, and cause serious skin and eye irritation or damage.[14][15] Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[14]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust, vapors, or fumes.[15][16]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[14] Use spark-proof tools and equipment where necessary.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Rinse mouth and seek immediate medical advice. Do NOT induce vomiting.[14]

-

-

Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[16]

References

- Du, T., Lu, S., Zhu, Z., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Advanced Agrochem. [Source 1]

- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Benchchem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. [Source 3]

- Luo, B., Hu, Y., Wu, Y., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Source 4, 5]

- Sinocure Chemical Group. (n.d.). 1-Methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole CAS 656825-76-2. Sinocure Chemical Group. [Source 6]

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex. [Source 14]

- MilliporeSigma. (2026).

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Source 10]

- CymitQuimica. (2024).

- TCI Chemicals. (2025).

- Chem-Impex. (n.d.). Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)

- NIH. (n.d.). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. National Institutes of Health. [Source 12]

- Yang, S., et al. (n.d.). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Chemistry. [Source 17]

- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Source 18]

- TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals. [Source 22]

- BLDpharm. (n.d.). 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. BLDpharm. [Source 25]

- International Journal of Scientific and Research Publications. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. IJSRP, 4(4). [Source 26]

- Chemicalbook. (n.d.). ETHYL 3-(4-CHLOROPHENYL)

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 158668-22-5|4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. html.rhhz.net [html.rhhz.net]

- 12. ijsrp.org [ijsrp.org]

- 13. mdpi.com [mdpi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. kishida.co.jp [kishida.co.jp]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Regioselectivity in 3-Ethyl-5-Trifluoromethyl Pyrazole Synthesis

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of 3-ethyl-5-trifluoromethyl pyrazoles. Here, we will explore the underlying principles of pyrazole formation, troubleshoot common issues leading to poor regioselectivity, and provide detailed, field-proven protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical challenge for 3-ethyl-5-trifluoromethyl pyrazoles?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In the synthesis of 3-ethyl-5-trifluoromethyl pyrazoles, the primary challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound (like 1,1,1-trifluoro-2,4-hexanedione) with a hydrazine derivative.[1] The hydrazine can attack either of the two distinct carbonyl carbons, leading to a mixture of the desired 3-ethyl-5-trifluoromethyl pyrazole and the undesired 3-trifluoromethyl-5-ethyl pyrazole. Controlling which isomer is formed is crucial as different regioisomers often exhibit vastly different biological activities, and their separation can be a significant purification challenge.[1][2]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors that can be manipulated to control regioselectivity[3][4]:

-